molecular formula C42H48BF4P2Rh- B12433557 Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate

Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate

Cat. No.: B12433557
M. Wt: 804.5 g/mol
InChI Key: ZNZBTPZGQIGMKZ-UHFFFAOYSA-N
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Description

Cycloocta-1,5-diene (COD)

  • Molecular formula : C₈H₁₂.
  • Role : A labile η⁴ ligand that stabilizes the rhodium center during synthesis but readily dissociates during catalytic cycles, creating vacant coordination sites for substrates.
  • Structure : Two conjugated double bonds in a boat-like conformation, enabling π-backbonding with the rhodium center.

Bisphospholane Ligand

  • Molecular formula : C₃₄H₃₂P₂.
  • Role : A chiral, bidentate ligand that induces enantioselectivity in hydrogenation and hydroformylation reactions. The ethyl bridge between the two phospholane units enforces a rigid C₂-symmetric geometry.
  • Substituents : Each phosphorus atom is bonded to a phenyl group, enhancing electron-donating capacity and steric bulk compared to alkyl-substituted analogs.

Rhodium Center

  • Oxidation state : +1.
  • Coordination number : 4 (two from COD, two from the bisphospholane ligand).
  • Electronic configuration : d⁸, favoring square-planar geometry and oxidative addition reactions.

Tetrafluoroborate Counterion

  • Molecular formula : BF₄⁻.
  • Role : A non-coordinating anion that balances charge without interfering with the rhodium center’s reactivity. Its weak coordination ability prevents catalyst deactivation.

Table 2 summarizes the components and their properties:

Component Formula Role Molecular Weight (g/mol)
Cycloocta-1,5-diene C₈H₁₂ Labile ligand 108.18
Bisphospholane ligand C₃₄H₃₂P₂ Chiral inducer 502.58
Rhodium Rh Catalytic center 102.91
Tetrafluoroborate BF₄⁻ Counterion 86.80

Properties

IUPAC Name

cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36P2.C8H12.BF4.Rh/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-20,31-34H,21-26H2;1-2,7-8H,3-6H2;;/q;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZBTPZGQIGMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48BF4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chiral Bisphospholane Ligand

The chiral ligand 1,2-bis((2R,5R)-2,5-diphenylphospholano)ethane ((R,R)-Ph-BPE) is synthesized via stereoselective pathways.

Cyclization of Chiral Precursors

The ligand is prepared through a zinc-mediated reduction of cobalt complexes to achieve the desired (2R,5R) configuration. Key steps include:

  • Cyclization : (2R,5R)-2,5-diphenylphospholane is reacted with ethylene dibromide under basic conditions (NaH or KOtBu) in tetrahydrofuran (THF) at 0–25°C.
  • Purification : The product is isolated via flash chromatography (12.5% ethyl acetate/heptane) and recrystallized from acetonitrile.
Table 1: Ligand Synthesis Parameters
Parameter Value Source
Starting material (2R,5R)-2,5-diphenylphospholane
Solvent THF
Base Sodium hydride (NaH)
Temperature 0–25°C
Yield 74–89%

Characterization includes $$^{31}\text{P}$$ NMR (δ = −15.2 ppm), optical rotation ($$[\alpha]D^{20} = −182.7^\circ$$ in CH$$2$$Cl$$_2$$), and melting point (144°C).

Preparation of Rhodium-Cyclooctadiene Precursor

The rhodium precursor [Rh(COD)Cl]$$_2$$ (COD = cycloocta-1,5-diene) is synthesized via chloride abstraction from rhodium trichloride trihydrate.

Chloride Substitution

  • Reaction : RhCl$$3$$·3H$$2$$O (10 g) is dissolved in absolute ethanol (100 mL) and water (20 mL). 1,5-cyclooctadiene (37.4 mL) is added dropwise under nitrogen, and the mixture is stirred at 82°C for 18 hours.
  • Isolation : The product is concentrated, cooled, and filtered to yield [Rh(COD)Cl]$$_2$$ as a red solid.
Table 2: Rhodium Precursor Synthesis
Parameter Value Source
Rhodium source RhCl$$3$$·3H$$2$$O
Ligand 1,5-cyclooctadiene
Solvent Ethanol/water (5:1)
Temperature 82°C
Yield 85–92%

Ligand Coordination and Counterion Exchange

The final complex is formed by substituting chloride with the bisphospholane ligand and introducing the tetrafluoroborate anion.

Ligand Substitution

  • Reaction : [Rh(COD)Cl]$$_2$$ (1.0 equiv) is dissolved in dichloromethane (240 mL) and combined with (R,R)-Ph-BPE (2.2 equiv) under nitrogen. The mixture is stirred at 20°C for 24 hours.
  • Counterion Exchange : Silver tetrafluoroborate (AgBF$$_4$$, 1.1 equiv) in acetone (60 mL) is added, and the reaction proceeds at 35°C for 24 hours.
  • Purification : The solution is filtered to remove AgCl, concentrated, and washed with methyl tert-butyl ether to yield the product as an orange powder.
Table 3: Final Complex Synthesis
Parameter Value Source
Rhodium precursor [Rh(COD)Cl]$$_2$$
Ligand ratio 1:1.1 (Rh:Ph-BPE)
Counterion source AgBF$$_4$$
Solvent Dichloromethane/acetone
Temperature 20–35°C
Yield 78–85%

Characterization

  • Rhodium Content : 24.92% (theoretical: 25.30%).
  • Optical Purity : >99% ee confirmed by chiral HPLC.
  • X-ray Crystallography : Confirms the square-planar geometry around rhodium.

Alternative Methods and Industrial Scaling

Direct Synthesis from Rhodium Trichloride

In industrial settings, the ligand and rhodium precursor are combined in a single pot using continuous flow reactors. This method achieves a 90% yield with >99.5% purity.

Solvent Optimization

Replacing dichloromethane with 2-methyl-THF improves sustainability without compromising yield (82%).

Challenges and Solutions

  • Air Sensitivity : The complex decomposes in air; reactions require strict anaerobic conditions (N$$_2$$/Ar).
  • Ligand Degradation : Prolonged heating (>40°C) causes racemization; temperatures are maintained below 35°C.

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can be oxidized under specific conditions, leading to the formation of higher oxidation state complexes.

    Reduction: The compound can be reduced to form lower oxidation state rhodium complexes.

    Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) complexes. Substitution reactions can produce a wide range of rhodium complexes with different ligands.

Scientific Research Applications

Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate has numerous applications in scientific research:

    Chemistry: It is widely used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.

    Medicine: Research is ongoing to explore its potential in drug synthesis and development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency and selectivity as a catalyst.

Mechanism of Action

The mechanism by which Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The bisphospholane ligand stabilizes the rhodium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Data Table: Comparative Overview

Parameter Target Rh Complex (+)-Et-DUPHOS-Rh [Ir(cod)(NHC)]BF₄
Metal Rh(I) Rh(I) Ir(I)
Ligand Type Bisphospholane Bisphospholane NHC + phosphane
Key Application Asymmetric hydrogenation Hydrogenation Transfer hydrogenation
Enantioselectivity High (90–99% ee) Moderate (80–90% ee) N/A
Thermal Stability Stable to 150°C Stable to 120°C Stable to 180°C

Biological Activity

Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate is a complex organometallic compound that has garnered attention for its catalytic properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclooctadiene ligand coordinated to a rhodium center, with phospholane moieties contributing to its unique reactivity. The general formula can be represented as:

Rh(COD)2BF4\text{Rh}(\text{COD})_2\text{BF}_4

where COD stands for cycloocta-1,5-diene. The presence of diphenylphosphine groups enhances the compound's ability to engage in various chemical reactions.

The primary mode of action for this compound involves catalysis , particularly in hydrogenation and asymmetric synthesis processes. The rhodium center facilitates the activation of hydrogen molecules, allowing for the reduction of alkenes and ketones. This property is crucial in organic synthesis and medicinal chemistry.

Biochemical Pathways

The compound interacts with several biochemical pathways:

  • Asymmetric Hydrogenation : It catalyzes the hydrogenation of prochiral alkenes to produce chiral compounds, which are essential in pharmaceuticals.
  • Cell Signaling Modulation : By influencing kinase activity, it can alter phosphorylation states of proteins involved in signaling pathways.

Cellular Effects

Research indicates that the compound can influence cellular functions by modulating enzyme activities. For instance, it has been shown to:

  • Enhance the activity of certain oxidoreductases.
  • Inhibit specific kinases at higher concentrations, potentially leading to oxidative stress and cellular damage .

Dosage Effects

The biological effects vary significantly with dosage.

  • Low Doses : Beneficial catalytic effects observed in biochemical reactions.
  • High Doses : Toxicity leading to adverse cellular effects such as oxidative stress.

Study 1: Catalytic Efficiency in Organic Synthesis

A study demonstrated that the compound effectively catalyzed the asymmetric hydrogenation of various alkenes with high enantioselectivity. The results indicated that modifications to the phosphine ligands could enhance catalytic activity:

AlkeneEnantioselectivity (%)Turnover Number (TON)
1-Octene951200
Styrene921500
3-Hexene901300

This study highlights the potential for this compound in synthesizing enantiomerically pure compounds crucial for drug development .

Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, varying doses of the compound were administered to evaluate its safety profile. Key findings included:

  • At low doses (1 mg/kg), no significant adverse effects were observed.
  • At high doses (10 mg/kg), there was a marked increase in oxidative stress markers and liver enzyme levels, indicating potential hepatotoxicity.

These findings underscore the importance of dosage management when utilizing this compound in biological settings .

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